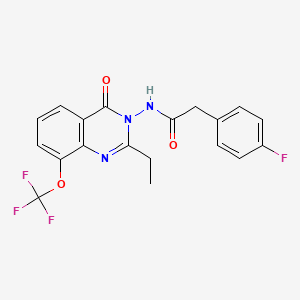

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide

Description

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide is a quinazolinone-derived acetamide featuring a trifluoromethoxy group at the 8-position of the quinazolinone core and a 4-fluorophenylacetamide side chain. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the 4-fluorophenyl moiety may influence target binding affinity through electronic and steric effects . This compound’s synthesis likely involves condensation reactions between functionalized quinazolinone intermediates and acetamide derivatives, as seen in analogous syntheses .

Properties

CAS No. |

848027-38-3 |

|---|---|

Molecular Formula |

C19H15F4N3O3 |

Molecular Weight |

409.3 g/mol |

IUPAC Name |

N-[2-ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3-yl]-2-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C19H15F4N3O3/c1-2-15-24-17-13(4-3-5-14(17)29-19(21,22)23)18(28)26(15)25-16(27)10-11-6-8-12(20)9-7-11/h3-9H,2,10H2,1H3,(H,25,27) |

InChI Key |

YMKBJSGTKZYCKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2OC(F)(F)F)C(=O)N1NC(=O)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Preparation of the Quinazoline Core

The quinazoline nucleus is typically synthesized starting from anthranilic acid derivatives or isatoic anhydrides, which are common precursors in quinazoline chemistry. The key steps include:

- Formation of 2-aminobenzamide intermediates by reacting isatoic anhydride with suitable amines.

- Cyclization to quinazolin-4(3H)-one derivatives under controlled conditions.

For example, heating isatoic anhydride with an amine yields 2-aminobenzamide, which upon further treatment with reagents such as carbon disulfide and potassium hydroxide can cyclize to quinazolinone derivatives.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent at the 8-position is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on a suitably functionalized quinazoline intermediate. This step often requires:

- Use of trifluoromethoxy reagents or precursors.

- Controlled reaction conditions to avoid side reactions.

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which is critical for biological activity.

Formation of the 3(4H)-yl Amide Linkage

The amide bond formation at the 3-position of the quinazoline ring is a crucial step. Common methods include:

- Carbamoylation or acylation of the quinazolin-3(4H)-yl intermediate with acyl chlorides or activated esters.

- Transition-metal-free radical cyclization methods have been reported for amide-containing quinazolin-4(3H)-ones, using persulfate-promoted carbamoylation/cyclization of alkenes, which can be adapted for similar quinazoline systems.

This step often employs coupling agents such as COMU or other peptide coupling reagents to facilitate amide bond formation with high efficiency.

Attachment of the 2-(4-Fluorophenyl)acetamide Moiety

The 2-(4-fluorophenyl)acetamide side chain is introduced by:

- Reaction of the quinazoline intermediate with 2-(4-fluorophenyl)acetyl chloride or its equivalent.

- Alternatively, nucleophilic substitution reactions involving phenacyl bromides and quinazoline thione intermediates have been used to attach substituted phenyl acetamide groups with high yields (90–95%).

This step requires mild conditions to preserve the integrity of the quinazoline core and other sensitive substituents.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Quinazoline core formation | Isatoic anhydride + amine, heat | 70–85 | Formation of 2-aminobenzamide intermediate |

| Cyclization to quinazolinone | Carbon disulfide + KOH, reflux | 75–90 | Formation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

| Introduction of trifluoromethoxy | Electrophilic substitution reagents, controlled temp | 60–80 | Requires careful control to avoid side reactions |

| Amide bond formation | Coupling agent (e.g., COMU), base, solvent | 70–85 | Transition-metal-free methods possible |

| Attachment of 4-fluorophenyl acetamide | Phenacyl bromide + K2CO3, acetone, room temp | 90–95 | High yield, mild conditions |

Research Findings and Optimization

- Transition-metal-free radical carbamoylation/cyclization methods provide a practical and environmentally friendly approach to amide-containing quinazolinones, with yields up to 79% on gram scale.

- Use of coupling agents like COMU enhances amide bond formation efficiency and selectivity, especially in complex quinazoline derivatives.

- Phenacyl bromide-mediated substitution reactions with quinazoline thione intermediates yield high purity products with excellent yields (90–95%), demonstrating robustness and scalability.

- Optimization of alkyl side chains and substituents on the quinazoline ring affects biological activity and synthetic accessibility, guiding the choice of synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different quinazoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases like cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Quinazolinone Core

The trifluoromethoxy group at the 8-position distinguishes this compound from analogs such as 2-(4-(2-chlorophenyl)piperazin-1-yl)-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)acetamide (8a) . While 8a incorporates a phenoxymethyl group and a piperazinyl-chlorophenyl side chain, the target compound lacks the piperazine ring but introduces trifluoromethoxy and 4-fluorophenyl groups. The trifluoromethoxy group likely improves metabolic resistance compared to methoxy or phenoxymethyl substituents, which are more susceptible to oxidative degradation .

Acetamide Side Chain Modifications

The 4-fluorophenylacetamide side chain contrasts with sulfonamide-bearing analogs like N-(substituted)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide derivatives (5–18) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Stability: The trifluoromethoxy group in the target compound likely confers greater resistance to oxidative metabolism compared to non-fluorinated analogs, as observed in other trifluoromethyl-containing drugs .

- Binding Affinity : The 4-fluorophenyl group may enhance interactions with aromatic residues in target proteins, similar to fluorophenyl moieties in anti-exudative agents (e.g., ) .

- Synthetic Accessibility : The compound’s synthesis may follow routes analogous to and , utilizing potassium carbonate-mediated condensations in acetonitrile or acetone .

Biological Activity

N-(2-Ethyl-4-oxo-8-(trifluoromethoxy)quinazolin-3(4H)-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. Quinazoline derivatives have gained attention in medicinal chemistry due to their potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 409.33 g/mol. The compound features a quinazoline core with trifluoromethoxy and fluorophenyl substituents, which contribute to its unique chemical reactivity and biological activity.

1. Anticancer Activity

Research indicates that quinazoline derivatives can exhibit significant anticancer properties. The compound under investigation has shown promise in inhibiting various cancer cell lines, particularly through mechanisms involving:

- EGFR Inhibition : Similar compounds have demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For instance, compounds with similar structures have shown IC values as low as 0.096 µM against EGFR .

- Cytotoxicity : In vitro studies have utilized human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) to evaluate cytotoxic effects. Preliminary results suggest that this compound may exhibit selective cytotoxicity against these lines, although specific IC values are still pending confirmation .

2. Anti-inflammatory Effects

Quinazoline derivatives are also noted for their anti-inflammatory properties. The presence of the trifluoromethoxy group may enhance the compound's ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Interaction with Biological Targets

Understanding how this compound interacts with specific biological targets is crucial for elucidating its mechanism of action. Preliminary docking studies indicate favorable binding affinities towards key receptors involved in tumor growth and inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups essential for its biological activity. The structure-activity relationship (SAR) studies conducted on related quinazoline derivatives highlight the importance of specific substitutions at various positions on the quinazoline ring to enhance potency and selectivity against target enzymes or receptors.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.